Cas no 1226438-70-5 (1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide)
1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide
- 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide
- 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-3-carboxamide
- VU0646261-1
- 1226438-70-5
- AKOS024512233
- F5527-1943
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
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- Inchi: 1S/C20H24FN5O2/c21-17-5-3-15(4-6-17)18-7-8-19(23-22-18)25-9-1-2-16(14-25)20(27)24-26-10-12-28-13-11-26/h3-8,16H,1-2,9-14H2,(H,24,27)
- InChI Key: VBCNYAHRKXKHHR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCCC(C(NN2CCOCC2)=O)C1
Computed Properties
- Exact Mass: 385.19140319g/mol
- Monoisotopic Mass: 385.19140319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 70.6Ų
1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5527-1943-2μmol |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-5μmol |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-10μmol |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-20μmol |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-1mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-2mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-3mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-4mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-5mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5527-1943-10mg |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(morpholin-4-yl)piperidine-3-carboxamide |
1226438-70-5 | 10mg |
$79.0 | 2023-09-09 |
1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide
Comprehensive Overview of 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide (CAS No. 1226438-70-5): Structure, Applications, and Research Insights
The compound 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide (CAS No. 1226438-70-5) represents a sophisticated small molecule with a unique structural framework, combining a pyridazine core, a fluorophenyl moiety, and a morpholine-linked piperidine carboxamide. Its intricate design has garnered attention in medicinal chemistry and drug discovery, particularly for targeting protein-protein interactions (PPIs) and modulating enzymatic activity. Researchers are increasingly exploring its potential in addressing unmet medical needs, such as neurodegenerative disorders and metabolic diseases, aligning with current trends in precision medicine and targeted therapy.
Structurally, the presence of the 4-fluorophenyl group enhances the compound's lipophilicity and membrane permeability, critical for bioavailability. The pyridazin-3-yl segment acts as a versatile pharmacophore, often associated with kinase inhibition, while the N-(morpholin-4-yl)piperidine-3-carboxamide tail introduces conformational flexibility and hydrogen-bonding capabilities. This combination makes CAS No. 1226438-70-5 a promising candidate for high-throughput screening (HTS) campaigns, especially in oncology and immunology research.
Recent studies highlight the compound's relevance in AI-driven drug discovery, where computational models predict its binding affinity for G-protein-coupled receptors (GPCRs) and ion channels. Such applications resonate with the growing demand for machine learning in chemistry, a frequently searched topic in scientific forums. Additionally, its potential as a scaffold for fragment-based drug design (FBDD) has been explored, leveraging its modularity to optimize pharmacokinetic properties.
From a synthetic perspective, the preparation of 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide involves multi-step organic transformations, including palladium-catalyzed cross-coupling and amide bond formation. These methods align with green chemistry principles, another trending focus area, as researchers seek sustainable synthesis routes to reduce environmental impact. Analytical characterization via LC-MS and NMR ensures purity and structural integrity, meeting regulatory standards for preclinical development.
In the context of drug repurposing, a hot topic in pharmaceutical R&D, this compound's off-target effects are under investigation. Its interaction with epigenetic modifiers, such as histone deacetylases (HDACs), suggests broader therapeutic utility beyond initial indications. Such findings are frequently cited in discussions about polypharmacology, a keyword gaining traction in PubMed and Google Scholar queries.
To address common search queries like "CAS 1226438-70-5 supplier" or "pyridazine derivatives in drug development," it's noteworthy that several specialty chemical vendors offer this compound for research purposes. However, users are advised to verify certificates of analysis (CoA) and comply with local regulations. The compound's stability under various pH conditions and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile remain active areas of study, reflecting the industry's emphasis on translational research.
In conclusion, 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(morpholin-4-yl)piperidine-3-carboxamide exemplifies the convergence of rational drug design and cutting-edge technologies. Its versatility underscores the importance of heterocyclic chemistry in addressing complex biological challenges, making it a subject of enduring interest for both academic and industrial researchers.
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